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Compound of Interest

Compound Name: 2-(Benzo[DJisoxazol-3-YL)ethanol

Cat. No.: B1279936

This technical guide provides a comprehensive literature review of 2-(Benzo[d]isoxazol-3-
yl)ethanol, catering to researchers, scientists, and professionals in drug development. The
document covers its chemical properties, a proposed synthesis protocol, and an exploration of
its potential biological activities and mechanism of action, drawing insights from structurally
related compounds.

Chemical and Physical Properties

2-(Benzo[d]isoxazol-3-yl)ethanol, with the CAS number 57148-90-0, is a heterocyclic
compound featuring a benzisoxazole core linked to an ethanol group. Its fundamental
properties are summarized in the table below.

Property Value Source
CAS Number 57148-90-0 Commercial Suppliers
Molecular Formula CoHoNO2 Commercial Suppliers
Molecular Weight 163.17 g/mol Commercial Suppliers
) C1=CC=C2C(=C1)C(=NO2)C _ _
Canonical SMILES co Commercial Suppliers
CYKKOJQAYUCNGO- _ _
InChl Key Commercial Suppliers

UHFFFAOYSA-N
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Synthesis of 2-(Benzo[d]isoxazol-3-yl)ethanol: A
Proposed Experimental Protocol

While a direct and detailed experimental protocol for the synthesis of 2-(Benzo[d]isoxazol-3-
yl)ethanol is not explicitly available in the reviewed literature, a plausible synthetic route can
be devised based on established reactions of related benzisoxazole derivatives. The proposed
method involves the nucleophilic substitution of a halogenated precursor, 3-
(halomethyl)benzo[d]isoxazole, with a suitable oxygen nucleophile.

2.1. Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps, starting from the commercially available 2'-
hydroxyacetophenone.

Step 1: Formation of 3-Methylbenzo[d]isoxazole

Hydroxylamine
(NH20H)
yelization *1 3. Methylbenzo[d]isoxazole
—
2'-Hydroxyacetophenone Radical Bromination

Step 2: Halogenation

N-Brom(t:\‘s;gmlmlde =L3-(Bromomethyl)benzo[d]isoxazole
SN2 Reaction

Step 3: Nucleophilic Substitution

Ethylene Glycol Monoanion T | 2-(Benzo[d]isoxazol-:i-yl)ethanoD

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 2-(Benzo[d]isoxazol-3-yl)ethanol.
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2.2. Detailed Experimental Protocol
Step 1: Synthesis of 3-Methylbenzo[d]isoxazole

e To a solution of 2'-hydroxyacetophenone (1 equivalent) in ethanol, add hydroxylamine
hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

o Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold
water.

o Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 3-
methylbenzo[d]isoxazole.

Step 2: Synthesis of 3-(Bromomethyl)benzo[d]isoxazole

Dissolve 3-methylbenzo[d]isoxazole (1 equivalent) in a suitable solvent such as carbon
tetrachloride.

o Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator
like benzoyl peroxide.

o Reflux the mixture under irradiation with a UV lamp for 2-4 hours, or until TLC indicates the
consumption of the starting material.

o Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate
under reduced pressure.

» Purify the crude product by column chromatography on silica gel to obtain 3-
(bromomethyl)benzo[d]isoxazole.

Step 3: Synthesis of 2-(Benzo[d]isoxazol-3-yl)ethanol

» Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in
anhydrous ethanol.
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« To this solution, add ethylene glycol (1.5 equivalents) and stir for 30 minutes at room
temperature to form the sodium salt of ethylene glycol.

e Add a solution of 3-(bromomethyl)benzo[d]isoxazole (1 equivalent) in anhydrous ethanol
dropwise to the reaction mixture.

» Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
o After completion, cool the mixture and neutralize with a dilute acid (e.g., 1M HCI).

» Remove the solvent under reduced pressure and extract the aqueous residue with a suitable
organic solvent (e.g., ethyl acetate).

o Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to
obtain the crude product.

» Purify the crude 2-(benzo[d]isoxazol-3-yl)ethanol by column chromatography.

Potential Biological Activities and Mechanism of
Action

Direct experimental data on the biological activity of 2-(Benzo[d]isoxazol-3-yl)ethanol is not
available in the current literature. However, the benzisoxazole scaffold is a well-established
pharmacophore present in a variety of biologically active compounds. Furthermore, a study on
a series of 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues has
identified them as potent antagonists of the Exchange protein directly activated by cAMP
(EPAC). This provides a strong rationale for investigating the potential of 2-(Benzo[d]isoxazol-
3-yl)ethanol as an EPAC modulator.

3.1. The EPAC Signaling Pathway

EPAC proteins (EPAC1 and EPAC?2) are guanine nucleotide exchange factors (GEFs) for the
small G-proteins Rapl and Rap2. They function as intracellular receptors for the second
messenger cyclic AMP (cCAMP), operating independently of the well-known Protein Kinase A
(PKA) pathway. The activation of EPAC by cAMP leads to a conformational change that
promotes the exchange of GDP for GTP on Rap proteins, thereby activating them. Activated
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Rap proteins, in turn, modulate a variety of downstream effectors, influencing numerous cellular
processes.
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Caption: The EPAC signaling pathway.
3.2. Potential Role of 2-(Benzo[d]isoxazol-3-yl)ethanol as an EPAC Antagonist

Given that a structurally related compound acts as an EPAC antagonist, it is plausible that 2-
(Benzo[d]isoxazol-3-yl)ethanol could also bind to EPAC and inhibit its activity. An antagonist
would likely bind to the cAMP binding domain of EPAC, preventing the conformational change
required for its activation and subsequent activation of Rap proteins.

3.3. Therapeutic Implications

The EPAC signaling pathway is implicated in a wide range of physiological and pathological
processes, including:

Inflammation: EPAC activation can modulate inflammatory responses.

Cardiovascular Function: EPAC plays a role in cardiac hypertrophy and vascular
permeability.

Cancer: EPAC signaling has been linked to cancer cell proliferation and metastasis.

Metabolic Disorders: EPAC is involved in the regulation of insulin secretion.

Therefore, the development of EPAC antagonists, potentially including derivatives of 2-
(Benzo[d]isoxazol-3-yl)ethanol, holds significant therapeutic promise for a variety of
diseases.

Quantitative Data from Related Compounds

While no quantitative data exists for 2-(Benzo[d]isoxazol-3-yl)ethanol, the following table
summarizes the inhibitory activity of a related series of compounds against EPACL1. This data
can serve as a benchmark for future studies on the target molecule.

Table 1: Inhibitory Activity (ICso) of 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl
cyanide Analogues against EPAC1
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Compound ID R Group on Phenyl Ring ICs0 (M)
Analogue 1 3-Cl 42 +0.5
Analogue 2 4-F 28+0.3
Analogue 3 3,4-diF 2.1+0.2
Analogue 4 3,5-diF 35+04

Data extracted from a study on related EPAC antagonists and is presented for comparative

purposes.

Conclusion and Future Directions

2-(Benzo[d]isoxazol-3-yl)ethanol is a molecule of interest due to the established biological
significance of the benzisoxazole scaffold. Although direct experimental data is currently
lacking, a plausible synthetic route has been proposed, providing a clear path for its chemical
synthesis. The discovery of EPAC antagonism in a closely related analogue strongly suggests
that 2-(Benzo[d]isoxazol-3-yl)ethanol warrants investigation as a potential modulator of the
EPAC signaling pathway.

Future research should focus on:

Synthesis and Characterization: Executing the proposed synthesis and fully characterizing
the physical and chemical properties of 2-(Benzo[d]isoxazol-3-yl)ethanol.

» Biological Screening: Evaluating the biological activity of the synthesized compound, with a
primary focus on its potential as an EPAC antagonist.

o Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of
analogues to understand the structural requirements for optimal activity.

e Mechanism of Action Studies: If activity is confirmed, detailed mechanistic studies should be
performed to elucidate its precise mode of action and downstream effects.

This in-depth guide provides a solid foundation for initiating research into the synthesis and
biological evaluation of 2-(Benzo[d]isoxazol-3-yl)ethanol, a promising candidate for drug
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discovery and development.

 To cite this document: BenchChem. [An In-depth Technical Guide on 2-(Benzo[d]isoxazol-3-
ylethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279936#2-benzo-d-isoxazol-3-yl-ethanol-literature-
review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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